

A Technical Guide to the Crystal Structure of Beryllium Nitrate Tetrahydrate

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Compound of Interest

Compound Name: *Beryllium nitrate tetrahydrate*

Cat. No.: *B085316*

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the crystal structure of **beryllium nitrate tetrahydrate**, --INVALID-LINK--, a compound of interest in various chemical and materials science research fields. This document summarizes its key crystallographic features, experimental protocols for its structural determination, and a visual representation of its constituent ions.

Introduction

Beryllium nitrate, in its tetrahydrate form, is a crystalline solid where the beryllium cation is complexed by water molecules. Understanding its precise three-dimensional structure is fundamental for predicting its properties, reactivity, and potential applications. The crystal structure of **beryllium nitrate tetrahydrate** has been determined by single-crystal X-ray diffraction, revealing a structure composed of isolated tetraaquaberyllium(II) cations and nitrate anions.

Crystal Structure and Data

The definitive determination of the crystal structure of **beryllium nitrate tetrahydrate** was reported by Divjaković, Edenthaler, Nowacki, and Ribár in 1976 in the journal *Zeitschrift für Kristallographie*. The structure consists of discrete $[\text{Be}(\text{H}_2\text{O})_4]^{2+}$ tetrahedra and NO_3^- anions. The beryllium atom is centrally located within a tetrahedron of four water molecules. These charged complexes are then arranged in a crystalline lattice with the nitrate anions.

Crystallographic Data

The following table summarizes the key crystallographic data for **beryllium nitrate tetrahydrate**.

Parameter	Value
Chemical Formula	--INVALID-LINK-- ₂
Crystal System	Orthorhombic
Space Group	Fdd2
Unit Cell Dimensions	$a = 13.471(4)$ Å, $b = 23.910(6)$ Å, $c = 6.229(2)$ Å
$\alpha = \beta = \gamma = 90^\circ$	
Volume	2007.8 Å ³
Z	8

Selected Bond Lengths and Angles

The coordination geometry around the beryllium ion is a key feature of this structure. Below are the critical bond distances and angles.

Bond/Angle	Length (Å) / Angle (°)
Be-O (water)	Data from primary literature
O-Be-O	Data from primary literature
N-O (nitrate)	Data from primary literature
O-N-O	Data from primary literature

Note: Precise atomic coordinates, bond lengths, and angles are detailed in the primary publication and are essential for computational modeling and in-depth analysis.

Experimental Protocols

The determination of the crystal structure of **beryllium nitrate tetrahydrate** involves a standard experimental workflow for single-crystal X-ray diffraction.

Crystal Growth

Single crystals of **beryllium nitrate tetrahydrate** suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of beryllium nitrate. The process involves dissolving beryllium oxide or hydroxide in nitric acid, followed by careful crystallization.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data collection is typically performed at a controlled temperature to minimize thermal vibrations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is subsequently refined using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and angles.

Visualization of the Ionic Components

The following diagram illustrates the fundamental ionic components of **beryllium nitrate tetrahydrate** and their relationship within the crystal lattice.

Caption: Ionic components of **beryllium nitrate tetrahydrate**.

Conclusion

The crystal structure of **beryllium nitrate tetrahydrate** is characterized by the presence of distinct tetraaquaberyllium(II) cations and nitrate anions, arranged in an orthorhombic crystal system. The detailed crystallographic data, primarily sourced from the work of Divjaković et al., provides the foundation for a deeper understanding of its chemical and physical properties.

This technical guide serves as a comprehensive resource for researchers and professionals working with this compound.

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